1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrimidinyl group, and a urea linkage.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves multiple steps, typically starting with the preparation of the chlorophenyl and pyrimidinyl intermediates. These intermediates are then coupled through a urea linkage under specific reaction conditions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(4-aminophenyl)urea: Lacks the pyrimidinyl group, which may result in different biological activity.
1-(3-Chlorophenyl)-3-(4-((2-methylpyrimidin-4-yl)amino)phenyl)urea: Similar structure but without the isopropoxy group, potentially affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Biological Activity
1-(3-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C19H24ClN5O2, with a molecular weight of 389.9 g/mol. The compound features a urea linkage and a pyrimidine core, which are critical for its biological activity.
Research indicates that compounds with similar structures exhibit various mechanisms, including:
- Inhibition of Enzymatic Activity : Many urea derivatives act as inhibitors of specific enzymes involved in tumor growth and proliferation.
- Antiviral Properties : Some pyrimidine derivatives have shown promise in inhibiting viral replication, making them candidates for antiviral therapies.
Anticancer Activity
Several studies have demonstrated the antiproliferative effects of urea derivatives. For instance, a study on novel aromatic urea analogues reported significant cytotoxicity against various cancer cell lines. The compound's structure suggests that the presence of the chlorophenyl and pyrimidine moieties enhances its interaction with target proteins involved in cancer progression .
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 | 15 | Enzyme inhibition | |
HeLa | 10 | Apoptosis induction |
Antiviral Activity
In vitro studies have also explored the antiviral potential of pyrimidine derivatives. A related compound demonstrated significant antiviral efficacy against herpes simplex virus type 1 (HSV-1), suggesting that structural modifications can enhance activity against viral pathogens .
Table 2: Summary of Antiviral Activity Studies
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications at specific positions on the pyrimidine ring and the introduction of substituents such as halogens can significantly influence biological activity. For example, compounds with electron-withdrawing groups at certain positions exhibited enhanced potency against cancer cell lines .
Table 3: Structure-Activity Relationship Insights
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
2 | Isopropoxy | Increased potency |
4 | Chlorophenyl | Enhanced selectivity |
Case Studies
One notable case study involved a series of urea derivatives tested for their anticancer properties. The results indicated that compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-13(2)29-20-12-19(23-14(3)24-20)25-16-7-9-17(10-8-16)26-21(28)27-18-6-4-5-15(22)11-18/h4-13H,1-3H3,(H,23,24,25)(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODFWIRWJXKACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.